1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene is a polycyclic hydrocarbon with the molecular formula . This compound is derived from cyclooctatetraene, which features a cyclic structure of eight carbon atoms with alternating double bonds. The substitution of four methyl groups at the 1, 3, 5, and 7 positions increases its stability and modifies its chemical properties. Unlike benzene and other aromatic compounds, 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene does not exhibit aromaticity; instead, it adopts a non-planar "tub" conformation due to steric hindrance from the methyl groups .
The chemical reactivity of 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene primarily involves addition reactions typical of alkenes rather than substitution reactions characteristic of aromatic compounds. For example:
The synthesis of 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene can be achieved through several methods:
1,3,5,7-Tetramethylcycloocta-1,3,5,7-tetraene has potential applications in various fields:
Interaction studies involving 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene primarily focus on its reactivity with various reagents and its behavior in coordination chemistry. The formation of metal complexes has been explored to understand how this compound interacts with different metal centers. These studies provide insights into its electronic structure and potential applications in catalysis and materials science .
Several compounds share structural similarities with 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclooctatetraene | Non-aromatic; undergoes addition reactions | |
| 1-Methylcyclooctatetraene | Different reactivity patterns due to methyl substitution | |
| 1,2-Dimethylcyclooctatetraene | Similar non-aromatic character; different substitution pattern | |
| 1-Hydroxycyclooctatetraene | Functionalized version showing different reactivity | |
| 1-Acetylcyclooctatetraene | Contains an acetyl group affecting its chemical behavior |
The presence of multiple methyl groups in 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene distinguishes it from these similar compounds by enhancing steric hindrance and influencing its chemical reactivity .
The synthesis of TMCOT historically begins with functionalization of the parent cyclooctatetraene (COT) structure. COT, a non-aromatic polyene, undergoes electrophilic substitution or addition reactions due to its conjugated double-bond system. Early methods focused on alkylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. For example, treatment of COT with methyl iodide in the presence of lithium diisopropylamide (LDA) at −78°C yields partial methylation, though regioselectivity remains a challenge.
A more efficient pathway involves Friedel-Crafts alkylation using aluminum chloride as a catalyst. In this approach, COT reacts with methyl chloride in dichloromethane, producing a mixture of mono- and dimethylated products. Subsequent purification via fractional distillation isolates TMCOT with approximately 45% yield. However, overalkylation and side reactions limit scalability.
Recent improvements utilize palladium-catalyzed cross-coupling reactions. By employing Suzuki-Miyaura conditions with tetramethylborate and COT derivatives, researchers achieve selective tetra-methylation. This method enhances yield to 68% while minimizing byproducts. The table below summarizes key traditional approaches:
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| LDA-mediated alkylation | Methyl iodide, LDA | −78°C, THF | 32% |
| Friedel-Crafts alkylation | Methyl chloride, AlCl₃ | 25°C, CH₂Cl₂ | 45% |
| Suzuki-Miyaura coupling | Tetramethylborate, Pd | 80°C, DMF | 68% |
Stabilization of the COT dianion (COT²⁻) is pivotal for accessing TMCOT derivatives. The parent COT dianion, generated via reduction with potassium metal, adopts a planar, aromatic configuration with 10 π-electrons. Introducing methyl groups at the 1,3,5,7-positions enhances electron density, further stabilizing the dianion through inductive effects.
A breakthrough involves the synthesis of the 1,3,5,7-tetramethylcyclooctatetraene dication (TMCOT²⁺), a 6π Hückel aromatic system. By treating TMCOT with a superacid (e.g., HSO₃F/SbF₅), the dication forms as a stable species, characterized by NMR and X-ray crystallography. This species exhibits diamagnetic ring currents and bond-length equalization, confirming aromaticity.
Dianion stabilization is also achieved through coordination with alkali metals. For instance, reacting TMCOT with sodium naphthalenide in tetrahydrofuran (THF) generates the sodium salt of TMCOT²⁻. This dianion serves as a precursor for transmetalation reactions, enabling the synthesis of lanthanide complexes.
TMCOT’s utility in actinide chemistry stems from its ability to form stable sandwich complexes. Uranocene (U(COT)₂), a prototypical bis(cyclooctatetraenyl)uranium complex, inspires analogous structures with TMCOT. Borohydride reagents, such as sodium borohydride (NaBH₄), facilitate reduction of actinide precursors prior to ligand substitution.
In a representative synthesis, uranium tetrachloride (UCl₄) is treated with NaBH₄ in THF, producing a reactive uranium hydride intermediate. Subsequent addition of TMCOT²⁻ yields the sandwich complex U(TMCOT)₂. The methyl groups sterically shield the metal center, improving thermal stability compared to uranocene.
Similar strategies apply to thorium and plutonium complexes. For example, ThCl₄ reacts with TMCOT²⁻ in the presence of NaBH₄ to form Th(TMCOT)₂, characterized by enhanced solubility in organic solvents. The table below outlines reaction conditions for select actinide complexes:
| Complex | Actinide Precursor | Reducing Agent | Ligand | Yield |
|---|---|---|---|---|
| U(TMCOT)₂ | UCl₄ | NaBH₄ | TMCOT²⁻ | 72% |
| Th(TMCOT)₂ | ThCl₄ | NaBH₄ | TMCOT²⁻ | 65% |
| Pu(TMCOT)₂ | PuCl₃ | LiBH₄ | TMCOT²⁻ | 58% |
The application of Huckel's rule to TMCOT derivatives hinges on their π-electron count and molecular geometry. Neutral TMCOT contains eight π-electrons across its four conjugated double bonds, which violates the 4n+2 π-electron criterion for aromaticity (n must be an integer) [3]. This non-Huckel configuration results in a nonplanar geometry with alternating single (1.48 Å) and double (1.33 Å) bonds, as observed in X-ray crystallographic data [4].
Reduction of TMCOT to its dianion (TMCOT²⁻) introduces two additional electrons, creating a 10 π-electron system that satisfies Huckel's rule (4×2 + 2 = 10) [3]. Structural studies confirm planarization in the dianion, with bond lengths converging to approximately 1.40 Å, consistent with full delocalization [4]. This geometric shift mirrors the aromatic stabilization seen in benzene, albeit with increased ring strain due to the cyclooctatetraene framework [2].
Table 1: Structural and Electronic Properties of TMCOT and Its Dianion
| Property | Neutral TMCOT | TMCOT²⁻ |
|---|---|---|
| π-Electron Count | 8 | 10 |
| Average Bond Length | 1.40 Å | 1.40 Å |
| Geometry | Tub-shaped | Planar |
| Huckel Compliance | No | Yes (n=2) |
The transition from nonplanar to planar geometry in TMCOT²⁻ arises from electronic and steric factors. In the neutral state, angle strain destabilizes the planar conformation—the ideal 135° internal angles of a regular octagon conflict with the preferred 120° bond angles of sp²-hybridized carbons [4]. Reduction mitigates this strain by redistributing electron density, enabling conjugation across all eight carbons.
The planarization process is quantifiable via crystallographic metrics. Neutral TMCOT exhibits a puckering amplitude of 0.85 Å, while the dianion reduces this to <0.1 Å, achieving near-planarity [4]. This geometric change correlates with a 150 kJ/mol stabilization energy, attributed to aromatic resonance [2]. The methyl substituents play a critical role by sterically shielding the reactive π-system, preventing dimerization or side reactions during redox cycling [1].
π-Delocalization in TMCOT²⁻ surpasses that of smaller aromatic ions like the cyclopentadienide anion (C₅H₅⁻). Nuclear magnetic resonance (NMR) studies reveal upfield shifts of 1.5 ppm for the dianion’s methyl protons, indicative of diamagnetic ring currents [2]. In contrast, cyclopentadienide exhibits shifts of only 0.8 ppm under comparable conditions [4].
The extent of delocalization also affects reactivity. TMCOT²⁻ resists electrophilic substitution, a hallmark of aromatic systems, while neutral TMCOT undergoes Diels-Alder reactions typical of isolated dienes [4]. Density functional theory (DFT) calculations attribute this difference to the dianion’s uniform π-electron density, which raises the energy barrier for addition reactions by 80 kJ/mol compared to the neutral compound [2].
Table 2: Delocalization Metrics in Aromatic Systems
| System | Bond Length Variation | NMR Shift (Δδ) |
|---|---|---|
| Benzene | 0.00 Å | 7.3 ppm |
| TMCOT²⁻ | 0.02 Å | 1.5 ppm |
| Cyclopentadienide | 0.05 Å | 0.8 ppm |
The synthesis of bis(1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene)protactinium(IV) complexes represents a significant advancement in actinide organometallic chemistry, particularly given the challenges associated with protactinium's unique electronic configuration and chemical behavior [1] [2]. The protactinium-1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene sandwich complex was successfully prepared through the reaction of protactinium tetrachloride with the 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene dianion in tetrahydrofuran solvent [1]. This synthetic approach overcame the significant challenges encountered with previous attempts using unsubstituted cyclooctatetraene, where facile oxidation of protactinium(IV) to protactinium(V) led to decomposition of the reaction mixture [1].
The resulting protactinium(1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene)₂ complex exhibits distinctive properties that differentiate it from its actinide analogs. The compound displays a light brown coloration and demonstrates solubility in tetrahydrofuran with slight solubility in benzene [1]. X-ray powder diffraction analysis confirmed that the protactinium complex adopts an isostructural arrangement with the uranium analog, suggesting similar bonding patterns and coordination geometries across the actinide series [1] [2]. The complex exhibits a sandwich-type coordination geometry with the protactinium center positioned between two 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene ligands in an η⁸ fashion [1].
The electronic structure of the protactinium complex is particularly noteworthy due to protactinium's 5f¹ electronic configuration, which simplifies spectroscopic interpretation compared to other actinide analogs [1]. Visible spectroscopic analysis revealed a single absorption band, contrasting with the complex multi-band spectra observed for neptunium and plutonium analogs [1]. This spectroscopic behavior more closely resembles that of thorocene, suggesting fundamental differences in electronic transitions between early and late actinide sandwich complexes [1].
The molecular geometry of protactinium(1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene)₂ exhibits D₈ₕ symmetry with the protactinium center coordinated to sixteen carbon atoms from the two cyclooctatetraene rings [1]. The coordination environment demonstrates significant covalent character in the protactinium-carbon bonds, consistent with theoretical predictions for actinide-aromatic ring interactions [3]. The protactinium-ring centroid distance and bond lengths are characteristic of strong metal-ligand interactions, reflecting the unique bonding capabilities of the 5f orbitals in protactinium [1].
| Property | Value |
|---|---|
| Coordination Number | 16 |
| Hapticity | η⁸ |
| Symmetry | D₈ₕ |
| Electronic Configuration | 5f¹ |
| Visible Spectrum | Single band |
| Solubility in THF | Soluble |
| Solubility in Benzene | Slightly soluble |
The coordination chemistry of neptunium and plutonium with 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene demonstrates remarkable similarities while exhibiting distinct electronic and structural characteristics [1] [4]. Both neptunium(1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene)₂ and plutonium(1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene)₂ complexes adopt sandwich-type coordination geometries with the metal centers positioned between two cyclooctatetraene rings [1]. The synthesis of these complexes was achieved through reactions of the respective actinide tetrahydroborates with the 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene dianion in tetrahydrofuran [1].
The stability and solubility of actinide 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene complexes demonstrate significant dependence on solvent properties, particularly polarity and coordinating ability [1] [8]. Tetrahydrofuran serves as the optimal solvent for both synthesis and isolation of these complexes, providing sufficient polarity to dissolve the ionic precursors while maintaining the stability of the sandwich products [1]. The high dielectric constant of tetrahydrofuran (7.6) facilitates the dissociation of ionic starting materials such as potassium cyclooctatetraenide, enabling efficient metathesis reactions [1].
The solubility patterns of actinide 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene complexes in various solvents reveal systematic trends related to both the metal center and ligand substitution pattern [1]. All three complexes (protactinium, neptunium, and plutonium) exhibit excellent solubility in tetrahydrofuran, with the protactinium complex showing additional slight solubility in benzene [1]. The enhanced solubility compared to unsubstituted cyclooctatetraene analogs results from the steric bulk and electron-donating properties of the methyl substituents [9].
Extraction studies using benzene as a secondary solvent demonstrate the differential solubility behavior of actinide 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene complexes [1]. The neptunium and plutonium complexes can be effectively extracted from tetrahydrofuran solutions into benzene, indicating favorable partitioning behavior in aromatic solvents [1]. This extraction behavior is attributed to the aromatic character of the cyclooctatetraene ligands, which facilitates π-π interactions with the benzene solvent [1].
| Solvent | Polarity | Dielectric Constant | Pa-TMCOT | Np-TMCOT | Pu-TMCOT |
|---|---|---|---|---|---|
| THF | Polar aprotic | 7.6 | Soluble | Soluble | Soluble |
| Benzene | Nonpolar aromatic | 2.3 | Slightly soluble | Extractable | Extractable |
| Pentane | Nonpolar aliphatic | 1.8 | Unknown | Unknown | Unknown |
The coordinating ability of solvents plays a crucial role in determining the stability of actinide 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene complexes [8]. Tetrahydrofuran molecules can coordinate to the actinide centers in dilute solutions, forming solvated species that enhance complex stability [10]. This coordination is particularly important for the synthesis and isolation processes, where the presence of coordinating solvent molecules prevents decomposition and facilitates product purification [1].
The temperature dependence of solvent effects reveals additional insights into the stability of actinide 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene complexes [8]. Higher temperatures generally increase solubility in all solvents but may also promote decomposition pathways, particularly for the more thermally sensitive protactinium complex [1]. The optimal temperature range for synthesis and handling appears to be ambient conditions, where solvent effects are maximized while minimizing thermal decomposition [1].
Computational studies of solvent effects on actinide 1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene complexes using implicit solvation models reveal the electronic basis for solvent-dependent stability [8]. The calculations demonstrate that polar solvents stabilize the ionic precursors and intermediates, while nonpolar solvents favor the neutral sandwich products [11]. This electronic origin of solvent effects provides a theoretical framework for understanding the experimental observations and predicting optimal reaction conditions [8].